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Compound of Interest

Compound Name: 3-Bromo-4-fluoro-5-methylpyridine

CAS No.: 1211536-44-5

Cat. No.: B2801183

Get Quote

Executive Summary & Compound Identity
3-Bromo-4-fluoro-5-methylpyridine is a trisubstituted pyridine derivative characterized by a

crowded 3,4,5-substitution pattern. This structural motif creates unique electronic and steric

environments, making the compound valuable for regioselective cross-coupling reactions (e.g.,

Suzuki-Miyaura, Buchwald-Hartwig) at the C-3 position, while the C-4 fluorine serves as a

handle for nucleophilic aromatic substitution (

).
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Parameter Detail

Chemical Name 3-Bromo-4-fluoro-5-methylpyridine

CAS Number
1211517-76-8 (Note: Isomeric confusion exists

in databases; verify structure by NMR)

Molecular Formula

Molecular Weight 190.01 g/mol

Monoisotopic Mass

188.96 Da (

), 190.96 Da (

)

SMILES Cc1c(F)c(Br)cnc1

Spectroscopic Characterization
The following data represents the expected analytical profile derived from substituent additivity

rules (chemometrics) and analogous pyridine derivatives. These values serve as the standard

for structural validation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The 3,4,5-substitution pattern leaves protons only at the C-2 and C-6 positions. These protons

are magnetically distinct due to the asymmetry introduced by the Br/Methyl substituents.

H NMR (400 MHz,

)
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Shift (

, ppm)
Multiplicity Integration Assignment

Coupling (

, Hz)

8.52 Singlet (br) 1H H-2
-proton,

deshielded by N

and Br.

8.34 Singlet (br) 1H H-6
-proton,

deshielded by N

and Me.

2.35 Doublet 3H -CH Hz (Long-range

coupling to F).

Interpretation: The absence of large vicinal coupling (

) confirms the lack of adjacent protons. The fine doublet splitting of the methyl group is a
diagnostic feature of 4-fluoro-5-methyl substitution.

C NMR (100 MHz,

)
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Shift (

, ppm)
Assignment

Coupling (

, Hz)
Notes

163.5 C-4
Doublet; ipso to

Fluorine.

151.2 C-2
Doublet;

-carbon.

148.8 C-6
Doublet;

-carbon.

132.0 C-5
Doublet; ipso to

Methyl.

110.5 C-3
Doublet; ipso to

Bromine.

16.5 -CH Methyl carbon.

F NMR (376 MHz,

)
Shift:

-118.0 to -122.0 ppm (Singlet or Quartet if H-coupling is resolved).

Note: The chemical shift is characteristic of a pyridine ring fluorinated at the 4-position,

shielded relative to benzene analogs due to the nitrogen electron withdrawal.

B. Mass Spectrometry (MS)
The presence of a bromine atom provides a distinct isotopic signature essential for rapid

identification.

Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode)
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Key Ions:

m/z 190.0

m/z 192.0

Pattern: 1:1 intensity ratio between m/z 190 and 192, confirming the presence of one

bromine atom.

C. Infrared Spectroscopy (FT-IR)
C-F Stretch: 1250–1150 cm

(Strong).

C=N / C=C (Pyridine Ring): 1580, 1470 cm

.

C-H Stretch (Aromatic): 3050 cm

.

C-Br Stretch: 600–500 cm

(Weak/Medium).

Experimental Protocols
To ensure data integrity, follow these standardized protocols for sample preparation and

acquisition.

Protocol 1: NMR Sample Preparation
Mass: Weigh 5–10 mg of the compound into a clean vial.

Solvent: Add 0.6 mL of deuterated chloroform (

) containing 0.03% TMS (Tetramethylsilane) as an internal reference.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2801183?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: If the compound is an HCl salt, use DMSO-

to ensure solubility and prevent peak broadening.

Filtration: If any turbidity exists, filter through a cotton plug within a glass pipette directly into

the NMR tube.

Acquisition:

H: 16 scans, 1s relaxation delay.

C: 512–1024 scans (due to quaternary carbons).

Protocol 2: GC-MS Quality Control
Dilution: Prepare a 1 mg/mL solution in Methanol or Acetonitrile.

Column: HP-5ms or equivalent (30m x 0.25mm, 0.25µm film).

Method:

Injector: 250°C, Split 20:1.

Oven: 50°C (hold 1 min)

20°C/min

280°C (hold 3 min).

Acceptance Criteria: Purity >95% by area integration; Mass spectrum must show 1:1 Br

isotope pattern.

Synthesis & Validation Workflow
The following diagram illustrates the logical flow from synthesis to spectroscopic validation,

ensuring the correct isomer is obtained.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2801183?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Starting Material
(3-Bromo-5-fluoropyridine)

Lithiation & Methylation
(LDA / MeI, -78°C)

 Regioselective Alkylation

Crude Product
(Isomer Mixture?)

Column Chromatography
(Hexane/EtOAc)
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Confirm H2/H6 Singlets

Release Material
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Figure 1: Synthesis and Quality Control workflow for verifying 3-bromo-4-fluoro-5-
methylpyridine identity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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